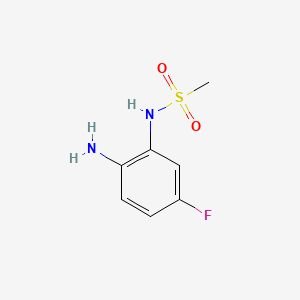

N-(2-amino-5-fluorophenyl)methanesulfonamide

Description

N-(2-Amino-5-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a 2-amino-5-fluorophenyl ring. Sulfonamides are widely studied for their antimicrobial, antiviral, and enzyme-inhibitory properties, making this compound a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

N-(2-amino-5-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXSHEPMWDRBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-5-fluorophenyl)methanesulfonamide typically involves the reaction of 2-amino-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-5-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with substituted functional groups replacing the fluorine atom.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that N-(2-amino-5-fluorophenyl)methanesulfonamide exhibits antimicrobial properties. Its structural characteristics suggest potential interactions with microbial targets, making it a candidate for further exploration as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, particularly through inhibition of autotaxin, which may have implications for treating chronic inflammatory diseases such as arthritis.

- Cancer Research : Recent investigations have highlighted its potential as an antitumor agent. For instance, derivatives of this compound have demonstrated enhanced efficacy in mouse models with intact immune systems, suggesting its utility in cancer therapeutics .

2. Biochemical Research

- Biological Interactions : this compound is studied for its interactions with various biomolecules. Its amino and fluorine groups contribute to binding affinity with enzymes and receptors, leading to diverse biological effects.

Case Studies and Research Findings

1. Autotaxin Inhibition Study

A study demonstrated that derivatives of this compound exhibited increased potency against autotaxin compared to earlier sulfonamide compounds. This emphasizes the importance of structural optimization in enhancing biological activity.

2. Anti-inflammatory Research

Investigations into the anti-inflammatory effects revealed that compounds similar to this compound effectively reduced markers of inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

3. Antimicrobial Evaluation

Initial antimicrobial assays indicated that this compound could inhibit the growth of certain bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-amino-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A. Electron-Withdrawing vs. Electron-Donating Groups

- N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide: Methyl groups are electron-donating, leading to increased electron density on the aromatic ring. Computational studies show that methyl substituents alter molecular conformation and vibrational transitions compared to the amino-fluoro combination in the target compound.

- N-(2-Fluoro-5-nitrophenyl)-N-methanesulfonylmethanesulfonamide: The nitro group (strong electron-withdrawing) reduces electron density, increasing reactivity in electrophilic substitutions. In contrast, the amino group in the target compound provides nucleophilic sites for further derivatization .

B. Solubility and Stability

- N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide Ethanol Monosolvate: The hydroxyl group improves aqueous solubility but may reduce stability under acidic conditions. The fluorine and amino groups in the target compound balance lipophilicity and solubility, making it more versatile for drug formulation .

A. Antimicrobial Activity

- 5-(Substituted Phenyl)-N-(2-Oxo-2-Substituted Phenylethyl)-N-Methylfuran-2-Sulfonamides: These derivatives exhibit broad-spectrum antimicrobial activity. The furan ring and oxoethyl groups enhance membrane penetration, whereas the target compound’s amino-fluoro substitution may target specific bacterial enzymes or DNA gyrase .

- N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide: Chlorine and methoxy groups confer potent antibacterial effects, but the amino-fluoro combination in the target compound could offer improved selectivity against resistant strains .

B. Antiviral Potential

- N-(3-(1-Benzoyl-5-(2-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Methanesulfonamide : This compound showed high docking scores against viral proteins. The target compound’s simpler structure may lack the extended conjugation needed for similar interactions but could be optimized for protease inhibition .

C. Enzyme Inhibition

- Sulfentrazone Metabolites (e.g., DMS and HMS): These agrochemicals inhibit plant enzymes via triazole and dichlorophenyl groups. The target compound’s amino-fluoro motif may serve as a scaffold for herbicide design, leveraging fluorine’s electronegativity to disrupt enzyme active sites .

Biological Activity

N-(2-amino-5-fluorophenyl)methanesulfonamide (CAS Number: 1341599-69-6) is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring, which enhances its biological activity. The presence of the methanesulfonamide group contributes to its interaction with various biological targets. The molecular formula is , with a molecular weight of approximately 204.22 g/mol .

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes or receptors. It can bind to active or allosteric sites on these targets, disrupting their normal function. This inhibition can lead to various biological outcomes, including:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical pathways, such as those related to cancer cell proliferation and inflammation.

- Differentiation Induction : Research indicates that it may promote differentiation in acute myeloid leukemia (AML) cells, providing a potential therapeutic avenue for this aggressive cancer type .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in AML. A study highlighted its role in inducing differentiation in AML cell lines, which is a promising alternative to conventional cytotoxic therapies . The compound's ability to activate apoptosis pathways further supports its potential as an anticancer agent.

Anti-inflammatory Properties

The compound also exhibits significant anti-inflammatory activity. It has been studied for its effects on inflammatory markers and cytokines, showing potential in reducing levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells. This suggests that it may be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features. Comparative studies with similar compounds reveal that variations in the positioning of functional groups significantly influence biological activity:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(2-amino-4-fluorophenyl)methanesulfonamide | 1341599-70-3 | Variation in fluorine position; different biological profile |

| N-(3-amino-5-fluorophenyl)methanesulfonamide | 1698188-67-8 | Altered amino positioning; potential differences in efficacy |

| N-(4-amino-2-fluorophenyl)methanesulfonamide | 57164-97-3 | Distinct pharmacological profiles due to structural changes |

These comparisons indicate that the positioning of the fluorine atom and the sulfonamide group are crucial for enhancing selectivity and potency against specific biological targets.

Case Studies and Research Findings

- Acute Myeloid Leukemia : A phenotypic screening study identified this compound as a candidate for inducing differentiation in AML cells, demonstrating promising results in vitro .

- Anti-inflammatory Effects : In experiments involving BV-2 microglial cells, this compound significantly reduced NO and IL-6 levels, indicating its potential utility in treating neuroinflammatory conditions .

- Enzyme Interaction Studies : Detailed studies have shown that this compound effectively inhibits specific enzymes linked to cancer progression, although further research is needed to elucidate the full range of its biological effects .

Q & A

Q. What are the established synthetic routes for N-(2-amino-5-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-amino-5-fluoroaniline with methanesulfonyl chloride under basic conditions. Key steps include:

- Base Selection : Use triethylamine or pyridine to neutralize HCl byproducts .

- Solvent Optimization : Reactions in THF or dichloromethane at 0–25°C improve yield .

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) .

- Catalysis : For complex derivatives, copper-catalyzed N-arylation with aryl halides can be employed under ligand-free conditions (e.g., CuI, KPO, DMSO, 100°C) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR confirm sulfonamide linkage and aromatic substitution patterns. Discrepancies in peak splitting (e.g., para vs. ortho fluorine) require comparison with computed spectra .

- IR : Stretching frequencies for SO (1150–1350 cm) and NH (3300–3500 cm) validate functional groups .

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% formic acid to assess purity (>98%) .

Q. How can researchers ensure reproducibility in crystallographic studies?

- Methodological Answer :

- Crystal Growth : Slow evaporation of ethanol/water solutions at 4°C yields prismatic crystals suitable for X-ray diffraction .

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts. Key parameters (e.g., space group P2/c, Z = 4) should align with published structures .

Advanced Research Questions

Q. How do computational methods elucidate electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict UV/Vis spectra (e.g., λ ≈ 290 nm for n→π* transitions) .

- Molecular Orbital Analysis : HOMO-LUMO gaps (~4.5 eV) indicate moderate electrophilicity, guiding derivatization strategies .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Cross-Validation : Combine XRD with solid-state NMR to distinguish polymorphism (e.g., ethanol monosolvate vs. anhydrous forms) .

- Dynamic NMR : Variable-temperature studies (e.g., 298–373 K) resolve rotational barriers in sulfonamide groups causing peak splitting .

Q. How can reaction mechanisms be probed for sulfonamide functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.